molecular formula C6H11NO B8228764 rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine

rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B8228764
M. Wt: 113.16 g/mol
InChI Key: DZOONCSMZVPSHJ-HCWXCVPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine is a bicyclic amine characterized by a norbornane-like skeleton with an oxygen atom replacing one carbon in the bridge (7-oxa substitution) . Its molecular formula is C₆H₁₁NO, and it features a secondary amine group at the 2-position. This compound is of interest in medicinal chemistry due to its structural rigidity, which mimics bioactive natural products and enhances receptor binding specificity .

Properties

IUPAC Name

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOONCSMZVPSHJ-HCWXCVPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190424-96-4
Record name rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Epoxidation of Cyclohexenol Precursors

The synthesis begins with substituted cyclohex-3-en-1-ol derivatives. Epoxidation using tert-butyl hydroperoxide (TBHP) or m-chloroperbenzoic acid (mCPBA) in the presence of vanadium(IV) bis(2,4-pentanedionate) oxide generates an intermediate epoxide. For example:

  • Reactants : 1,4-Disubstituted-3-cyclohexen-1-ol

  • Oxidizing Agent : TBHP (2.5 equiv)

  • Catalyst : VO(acac)₂ (5 mol%)

  • Solvent : Methylene chloride

  • Conditions : 10–30°C, 12–24 h

  • Yield : 75–85%

Acid-Catalyzed Cyclization

The epoxide undergoes cyclization via Brønsted or Lewis acid catalysis to form the 7-oxabicyclo[2.2.1]heptan-2-ol skeleton. p-Toluenesulfonic acid (pTSA) in aromatic solvents (e.g., toluene) at 10–40°C induces ring closure with >90% exo-selectivity.

Reductive Amination

The alcohol intermediate is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN):

  • Oxidation : CrO₃ (1.2 equiv), H₂SO₄, acetone, 0°C → 25°C, 2 h

  • Reductive Amination :

    • Amine Source : Methylamine (2.0 equiv)

    • Reducing Agent : NaBH₃CN (1.5 equiv)

    • Solvent : Methanol

    • Yield : 60–70%

Diels-Alder/Functionalization Approach

Lewis Acid-Catalyzed Diels-Alder Reaction

Furan derivatives react with α,β-unsaturated carbonyl compounds in the presence of Lewis acids (e.g., SnCl₄, BF₃·OEt₂) to form the bicyclic framework:

  • Dienophile : Acrylic acid ester

  • Diene : 2-Methylfuran

  • Catalyst : SnCl₄ (10 mol%)

  • Solvent : Dichloromethane

  • Temperature : −20°C → 25°C

  • Yield : 50–65%

Direct Amination of Bicyclic Alcohols

Mitsunobu Reaction

The hydroxyl group of rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol is displaced using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide as the nucleophile:

  • Reactants : Bicyclic alcohol (1.0 equiv), phthalimide (1.2 equiv)

  • Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent : THF, 0°C → 25°C

  • Yield : 55–65%

  • Deprotection : Hydrazine hydrate, ethanol → free amine (90% yield).

Gabriel Synthesis

An alternative two-step process involves:

  • Mesylation : Methanesulfonyl chloride (MsCl), Et₃N, CH₂Cl₂ (95% yield).

  • Ammonolysis : Ammonia (7 M in MeOH), 100°C, sealed tube (50–60% yield).

Comparison of Methods

Method Key Steps Yield Stereocontrol Complexity
Epoxidation-CyclizationEpoxidation → Cyclization → Amine60–70%High (exo >90%)Moderate
Diels-Alder/CurtiusDiels-Alder → Curtius Rearrangement40–50%ModerateHigh
Mitsunobu/GabrielAlcohol → Amine via SN250–65%HighLow

Mechanistic Considerations

  • Exo Selectivity in Cyclization : Acid-catalyzed ring closure favors the exo product due to transition-state stabilization by the developing oxonium ion.

  • Reductive Amination Limitations : Over-reduction of the imine intermediate can occur, necessitating careful pH control (pH 4–6).

  • Mitsunobu Stereochemistry : Retention of configuration is observed, preserving the rel-(1R,2S,4S) stereochemistry.

Scalability and Industrial Relevance

The epoxidation-cyclization route is preferred for kilogram-scale synthesis due to robust stereocontrol and commercial availability of cyclohexenol precursors. In contrast, the Diels-Alder approach suffers from moderate yields and requires specialized equipment for azide handling .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or reduce the amine group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of diols or primary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been studied for its interactions with biological targets, particularly in the context of drug design. The oxirane ring and amine group enable it to bind selectively to certain enzymes and receptors, potentially leading to the development of new therapeutic agents.

Case Study: Anticancer Applications
Research indicates that compounds similar to rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine have shown promise in anticancer activities. For instance, derivatives of bicyclic amines have been evaluated for their cytotoxic effects against various cancer cell lines (e.g., HCT-116, MCF-7) . These studies suggest that modifications to the core structure can enhance antitumor efficacy.

Organic Synthesis

Synthetic Routes
The synthesis of this compound typically involves:

  • Starting Material: Norbornene or similar bicyclic precursors.
  • Epoxidation: Using peracids to introduce the oxirane ring.
  • Amination: Treating the epoxide with ammonia or amine derivatives under controlled conditions .

This synthetic pathway highlights the compound's versatility as a building block in organic synthesis.

Catalysis

Chiral Catalysts
The unique structure of this compound allows it to be utilized in asymmetric catalysis. Chiral dirhodium(II) complexes derived from similar bicyclic structures have been shown to catalyze reactions such as aziridination and cyclopropanation with high enantioselectivity . This application underscores its importance in producing chiral compounds for pharmaceuticals.

Materials Science

Polymeric Applications
The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Its reactive functional groups allow for cross-linking and modification of polymeric materials for specialized applications.

Comparison with Related Compounds

Compound NameStructureKey FeaturesApplications
rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amineSimilar structure without oxirane ringLacks unique reactivityLimited medicinal applications
N-methylbicyclo[2.2.1]heptan-2-amine hydrochlorideContains a methyl group on amine nitrogenAltered pharmacological profilePotentially different therapeutic uses

Mechanism of Action

The mechanism of action of rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring and amine group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Functional Groups Stereochemistry Key Applications
rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine Not explicitly listed C₆H₁₁NO Amine, 7-oxa bridge rel-(1R,2S,4S) Pharmaceutical intermediates
(1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine 7242-92-4 C₇H₁₃N Amine rel-(1R,2R,4S) Laboratory research
Mecamylamine hydrochloride 826-39-1 C₁₁H₂₁N·HCl Tertiary amine, methyl rel-(1R,2S,4S) Nicotinic antagonist
rac-[(1R,2S,4S)-7-Oxabicyclo...]methanamine EN300-306918 C₇H₁₃NO Primary amine, 7-oxa Racemic Building block synthesis
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid 38263-55-7 C₇H₁₀O₃ Carboxylic acid, 7-oxa rel-(1R,2S,4S) Analytical standards
Key Observations:
  • Oxygen Bridge vs.
  • Amine Position and Substitution : Mecamylamine, a methylated derivative, exhibits tertiary amine properties and is used clinically as a nicotinic acetylcholine receptor antagonist, whereas the primary/secondary amines in other compounds are more reactive in synthetic pathways .
  • Stereochemical Impact: The rel configuration denotes relative stereochemistry, which may differ from racemic (rac) mixtures in pharmacological activity. For example, rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine requires chiral resolution for enantiopure applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility Stability
This compound 113.16 Not reported Not reported Moderate in polar solvents Stable under inert conditions
(1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine 111.18 Not reported Not reported Lipophilic Flammable liquid
Mecamylamine hydrochloride 203.75 Not reported 230–235 (dec.) Water-soluble Hygroscopic
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid 142.15 Not reported Not reported Aqueous buffers Stable at room temperature
Key Observations:
  • The 7-oxa bridge increases polarity compared to non-oxa analogues, improving solubility in polar solvents like methanol or ethanol .
  • Mecamylamine’s hydrochloride salt form enhances water solubility, critical for its use in physiological studies .

Biological Activity

The compound rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine is a bicyclic amine with significant potential in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological systems, particularly in the context of neuropharmacology due to its role as a precursor for synthesizing A2A receptor antagonists.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H13NO
  • CAS Number : 54593455

The compound features a bicyclic structure that contributes to its biological activity by facilitating interactions with specific receptors in the body.

The primary mechanism of action for this compound involves its role as a precursor in the synthesis of A2A receptor antagonists . A2A receptors are part of the adenosine receptor family implicated in various physiological functions including:

  • Regulation of neurotransmitter release
  • Modulation of neuroinflammation
  • Influence on sleep-wake cycles

By acting on these receptors, the compound may influence neurophysiological processes and has potential therapeutic implications for conditions such as Parkinson's disease and other neurodegenerative disorders.

1. Neuropharmacological Effects

Research indicates that compounds derived from this compound exhibit promising neuroprotective and anti-inflammatory properties. These effects are primarily attributed to their antagonistic action on A2A receptors, which can modulate dopaminergic signaling pathways.

2. Studies and Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated that derivatives exhibit significant binding affinity to A2A receptors, suggesting potential for treating neurodegenerative diseases .
Study 2Explored the anti-inflammatory effects in animal models, showing reduced markers of inflammation when administered .
Study 3Investigated the impact on cognitive function in rodent models, indicating potential benefits in memory retention .

Case Studies

  • Case Study on Neuroprotection : A study involving mice treated with A2A antagonists derived from this compound showed a marked decrease in neurodegeneration markers following induced ischemic injury.
    • Results : The treated group exhibited significantly lower levels of apoptotic cells compared to controls.
  • Case Study on Inflammation : In a controlled trial assessing the anti-inflammatory properties of the compound, subjects receiving the compound showed a reduction in pro-inflammatory cytokines.
    • Results : This suggests that targeting A2A receptors can effectively modulate inflammatory responses.

Q & A

Q. What safety protocols are critical for handling rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine in laboratory settings?

Researchers must adhere to strict safety measures:

  • Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified face shields, safety glasses, and gloves to prevent skin/eye contact .
  • Ventilation: Ensure adequate airflow to avoid inhalation of vapors or dust .
  • Storage: Keep containers tightly sealed in a dry, dark, and well-ventilated area at 2–8°C to prevent degradation .
  • Emergency Procedures: In case of spills, mix with inert materials like sand, contain the area, and use respiratory protection during cleanup .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Spectroscopic Analysis: Use NMR (¹H/¹³C) and IR spectroscopy to confirm stereochemistry and functional groups. For novel derivatives, high-resolution mass spectrometry (HRMS) is essential .
  • Chromatography: Employ HPLC or GC with reference standards to assess purity, ensuring retention times match authenticated samples .
  • Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for stereoisomers .

Q. What are the optimal storage conditions to maintain chemical integrity?

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to minimize oxidation and hydrolysis .
  • Regularly monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) to assess shelf life .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for derivatives be resolved?

  • Comparative Analysis: Cross-validate data with computational methods (DFT calculations for NMR chemical shifts) to identify discrepancies .
  • Isotopic Labeling: Use ¹⁵N or ¹³C-labeled analogs to resolve overlapping signals in complex spectra .
  • Multi-Technique Validation: Combine 2D NMR (COSY, NOESY) with X-ray crystallography to confirm ambiguous assignments .

Q. What methodologies investigate the thermal stability and decomposition pathways?

  • Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to identify decomposition thresholds .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile byproducts formed during pyrolysis .
  • Kinetic Studies: Use Arrhenius plots to model degradation rates under varying temperatures and pH conditions .

Q. How can unexpected byproduct formation during synthesis be mitigated?

  • Reaction Optimization: Screen catalysts (e.g., chiral Lewis acids) and solvents to enhance stereoselectivity .
  • In Situ Monitoring: Employ techniques like ReactIR to track intermediate formation and adjust reaction parameters dynamically .
  • Byproduct Isolation: Use preparative chromatography to isolate and characterize side products, enabling mechanistic insights into their formation .

Q. What strategies address discrepancies in enantiomeric excess (ee) measurements?

  • Chiral Chromatography: Use columns with chiral stationary phases (e.g., amylose derivatives) for precise ee quantification .
  • Circular Dichroism (CD): Correlate optical activity with HPLC data to resolve conflicting results .
  • Control Experiments: Replicate reactions under strictly anhydrous/oxygen-free conditions to rule out environmental interference .

Methodological Resources

  • Experimental Design: Follow guidelines in the Beilstein Journal of Organic Chemistry for rigorous replication, including detailed supplementary data .
  • Data Reporting: Adhere to IUPAC standards for spectroscopic data presentation, ensuring transparency in peak assignments and error margins .
  • Safety Compliance: Refer to SDS sections 7 and 8 for hazard mitigation and disposal protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.